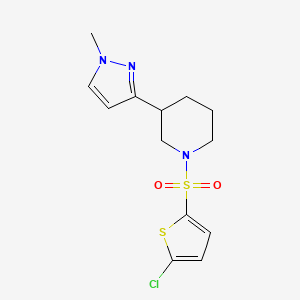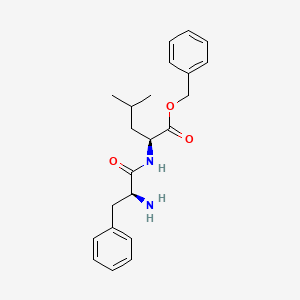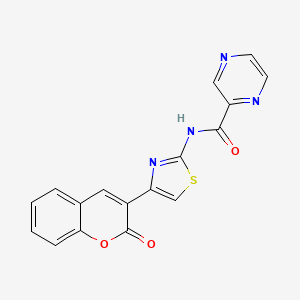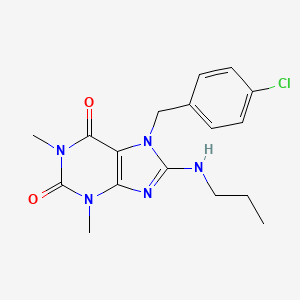![molecular formula C18H24N4O4S B2879309 1-(1H-imidazole-4-sulfonyl)-4-[4-(propan-2-yloxy)benzoyl]-1,4-diazepane CAS No. 1904182-17-7](/img/structure/B2879309.png)
1-(1H-imidazole-4-sulfonyl)-4-[4-(propan-2-yloxy)benzoyl]-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-imidazole-4-sulfonyl)-4-[4-(propan-2-yloxy)benzoyl]-1,4-diazepane is a complex organic compound that features a unique structure combining an imidazole ring, a sulfonyl group, a benzoyl group, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-imidazole-4-sulfonyl)-4-[4-(propan-2-yloxy)benzoyl]-1,4-diazepane typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, often using reagents such as sulfur trioxide or chlorosulfonic acid.
Formation of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Diazepane Ring: The diazepane ring can be synthesized through cyclization reactions involving appropriate diamines and dihalides.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-imidazole-4-sulfonyl)-4-[4-(propan-2-yloxy)benzoyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole or diazepane derivatives.
Scientific Research Applications
1-(1H-imidazole-4-sulfonyl)-4-[4-(propan-2-yloxy)benzoyl]-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving imidazole-sensitive pathways.
Mechanism of Action
The mechanism of action of 1-(1H-imidazole-4-sulfonyl)-4-[4-(propan-2-yloxy)benzoyl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can interact with metal ions or active sites of enzymes, while the sulfonyl and benzoyl groups can enhance binding affinity and specificity. The diazepane ring may contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
- 1-(1H-imidazole-4-sulfonyl)-4-[4-(methoxy)benzoyl]-1,4-diazepane
- 1-(1H-imidazole-4-sulfonyl)-4-[4-(ethoxy)benzoyl]-1,4-diazepane
Comparison: 1-(1H-imidazole-4-sulfonyl)-4-[4-(propan-2-yloxy)benzoyl]-1,4-diazepane is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy and ethoxy analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-14(2)26-16-6-4-15(5-7-16)18(23)21-8-3-9-22(11-10-21)27(24,25)17-12-19-13-20-17/h4-7,12-14H,3,8-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYOSIUAUCAVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2879226.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 1-benzofuran-2-carboxylate](/img/structure/B2879227.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2879228.png)
![4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2879231.png)



![N-[(1-benzyl-3-phenylpyrazol-4-yl)methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2879238.png)

![4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}quinoline](/img/structure/B2879240.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2879242.png)
![Ethyl 5-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2879244.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide](/img/structure/B2879245.png)

